[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3,4-dimethoxyphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol is a natural compound isolated from the flowering parts of Buddleja asiatica, a plant belonging to the Scrophulariaceae family . This compound is characterized by its unique chemical structure, which includes a cinnamoyl group attached to the catalpol molecule. It has been found to possess various pharmacological properties, including anti-inflammatory, antioxidant, and anti-hepatotoxic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-(3’‘,4’‘-Dimethoxycinnamoyl)catalpol typically involves the esterification of catalpol with 3’‘,4’'-dimethoxycinnamic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction conditions often include stirring the mixture at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of 6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol can be achieved through the extraction of the compound from natural sources, such as Buddleja asiatica. The process involves defatting the plant material with a solvent like hexane, followed by extraction with an alcoholic solvent such as ethanol. The extract is then subjected to chromatographic purification to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The cinnamoyl group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups replacing the cinnamoyl moiety .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of novel compounds with potential pharmacological activities.
Biology: Investigated for its role in modulating biological pathways and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB and MAPK.
Anti-hepatotoxic Activity: The compound protects liver cells from damage by reducing lipid peroxidation and enhancing the detoxification processes.
Comparison with Similar Compounds
6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol can be compared with other similar compounds, such as:
Catalpol: A parent compound with similar pharmacological properties but lacking the cinnamoyl group.
Aucubin: Another iridoid glucoside with anti-inflammatory and hepatoprotective activities.
Isoacteoside and Acteoside: Phenylpropanoid glycosides with antioxidant and anti-inflammatory properties.
The uniqueness of 6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol lies in its combined structure of a cinnamoyl group and catalpol, which enhances its pharmacological activities compared to its parent compound and other similar molecules .
Properties
IUPAC Name |
[2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3,4-dimethoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O13/c1-33-14-5-3-12(9-15(14)34-2)4-6-17(29)37-22-13-7-8-35-24(18(13)26(11-28)23(22)39-26)38-25-21(32)20(31)19(30)16(10-27)36-25/h3-9,13,16,18-25,27-28,30-32H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUWZDBHHDVSKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.